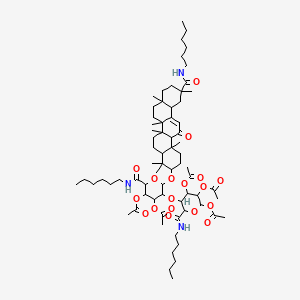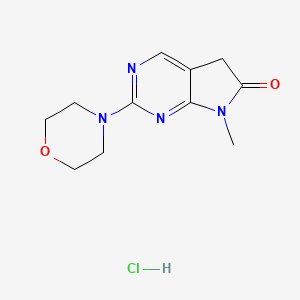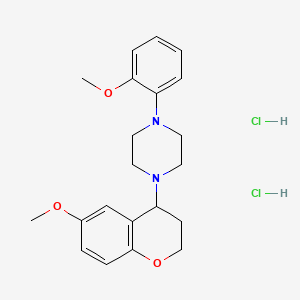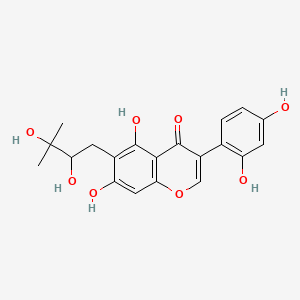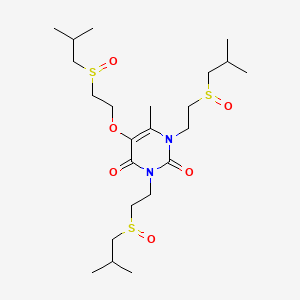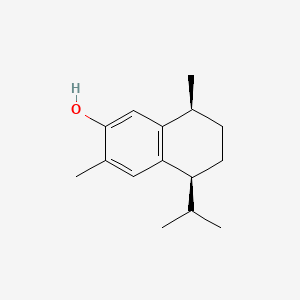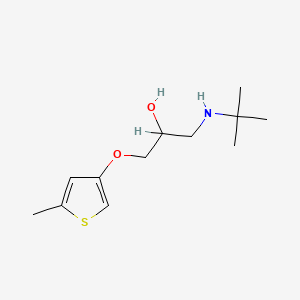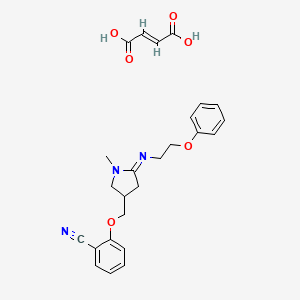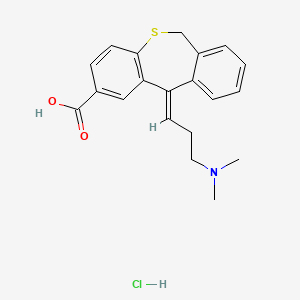
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an isoindolinone core, an aminophenyl group, and a diethylaminopropyl side chain. The dihydrochloride dihydrate form indicates the presence of two hydrochloride ions and two water molecules associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate typically involves multiple steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.
Introduction of Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an aminophenyl derivative reacts with the isoindolinone core.
Attachment of Diethylaminopropyl Side Chain: The diethylaminopropyl side chain can be attached through an alkylation reaction, where a diethylaminopropyl halide reacts with the intermediate compound.
Formation of Dihydrochloride Dihydrate: The final compound is obtained by treating the intermediate with hydrochloric acid, followed by crystallization in the presence of water to form the dihydrochloride dihydrate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives or other oxidized forms.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoindolinone derivatives with various functional groups.
Scientific Research Applications
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Biology: It can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be utilized in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group may facilitate binding to target sites, while the diethylaminopropyl side chain can enhance membrane permeability and bioavailability. The isoindolinone core may contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminophenyl)-2-(3-dimethylaminopropyl)isoindolin-1-one: Similar structure but with a dimethylaminopropyl side chain.
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one: Lacks the dihydrochloride dihydrate form.
Uniqueness
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is unique due to its specific combination of functional groups and its dihydrochloride dihydrate form, which can influence its solubility, stability, and overall biological activity.
Properties
CAS No. |
116887-12-8 |
|---|---|
Molecular Formula |
C21H29Cl2N3O |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-(2-aminophenyl)-2-[3-(diethylamino)propyl]-3H-isoindol-1-one;dihydrochloride |
InChI |
InChI=1S/C21H27N3O.2ClH/c1-3-23(4-2)14-9-15-24-20(18-12-7-8-13-19(18)22)16-10-5-6-11-17(16)21(24)25;;/h5-8,10-13,20H,3-4,9,14-15,22H2,1-2H3;2*1H |
InChI Key |
LMWWRHPQDXDIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



